2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine
Description
This compound features a central pyridine ring substituted at position 2 with a methoxy group (-OCH₃), position 3 with a cyano group (-CN), and position 5 with a 3-chloro-5-trifluoromethyl-2-pyridyl moiety.
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3O/c1-21-12-7(4-18)2-8(5-20-12)11-10(14)3-9(6-19-11)13(15,16)17/h2-3,5-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGKWOSWIVXQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-trifluoromethylpyridine
Biological Activity
Overview
2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is a complex organic compound notable for its unique chemical structure, which includes methoxy, cyano, chloro, and trifluoromethyl groups attached to a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the context of medicinal chemistry and agrochemicals.
The IUPAC name for this compound is 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxypyridine-3-carbonitrile. Its molecular formula is , and it has a molecular weight of 323.66 g/mol. The distinct functional groups contribute to its reactivity and biological interactions.
Biological Activity
Antiparasitic Activity
Research has demonstrated that derivatives of pyridine compounds exhibit significant antiparasitic properties. For instance, studies indicate that modifications in the pyridine structure can enhance activity against parasites like Plasmodium falciparum. Although specific data for 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is limited, related compounds have shown promising results with effective concentrations (EC50) in the nanomolar range, suggesting potential for further exploration in antiparasitic drug development .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Similar pyridine derivatives have been reported to inhibit cancer cell proliferation across various types, including breast and liver cancers. For example, compounds with a similar scaffold have demonstrated apoptosis-inducing activities and enhanced caspase activity in cancer cell lines at low micromolar concentrations . This suggests that 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine could be evaluated for anticancer efficacy.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the biological activity of this compound.
Synthetic Routes
The synthesis typically involves multiple steps starting from readily available precursors. A common method includes the reaction of 2-chloro-5-trifluoromethylpyridine with methoxymalononitrile under basic conditions, which yields the target compound with high purity .
Structure-Activity Relationship
The incorporation of different substituents can significantly affect the biological activity. For instance:
| Substituent Type | Impact on Activity |
|---|---|
| Methoxy Group | Enhances solubility and stability |
| Trifluoromethyl Group | Increases potency against certain targets |
| Cyano Group | Affects interaction with biological targets |
Research indicates that modifications to the pyridine ring can lead to variations in metabolic stability and bioactivity, highlighting the importance of careful design in drug development .
Case Studies
- Antiparasitic Activity : In vitro studies on related pyridine derivatives showed EC50 values as low as 0.010 μM against P. falciparum, indicating high potency .
- Anticancer Studies : Compounds similar to 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine have been tested against MDA-MB-231 breast cancer cells, showing significant inhibition of cell growth at concentrations around 1 μM .
Scientific Research Applications
Agrochemical Applications
One of the primary applications of 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine is in the development of agrochemicals, particularly as an intermediate for synthesizing pesticides. For instance, it plays a crucial role in the synthesis of fluopicolide, a fungicide used to combat oomycete diseases in crops such as grapes and vegetables . The compound's trifluoromethyl group enhances its biological activity and selectivity against pests while minimizing toxicity to non-target organisms.
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of pyridine compounds are often explored for their potential therapeutic effects. Research has indicated that compounds similar to 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine may exhibit anti-inflammatory and analgesic properties . The cyano group is known to influence the pharmacokinetics of drug candidates, potentially improving their efficacy.
Synthesis of Key Intermediates
The compound serves as a precursor in the synthesis of various nitrogen-containing heterocycles that are valuable in medicinal chemistry. Its derivatives have been studied for their potential use in synthesizing novel drugs targeting specific biological pathways .
Case Study 1: Synthesis of Fluopicolide
Fluopicolide is synthesized from 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine through several steps involving catalytic hydrogenation and hydrolysis processes. The synthesis is characterized by high yields and purity, demonstrating the compound's utility in industrial applications .
Research conducted on related pyridine compounds has shown promising results regarding their biological activities. For example, studies have indicated that trifluoromethylpyridines exhibit significant antifungal properties, making them candidates for further investigation in drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Chloro and Trifluoromethyl Substituents
- Fluazinam (3-Chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine): Shares the 3-chloro-5-trifluoromethyl-2-pyridyl group but incorporates a nitro-substituted toluidine backbone. Fluazinam’s multi-site fungicidal action and lack of cross-resistance are attributed to its nitro groups and bulky structure, whereas the target compound’s cyano and methoxy groups may confer distinct binding interactions or metabolic stability .
- Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate: Differs at position 2, where a carboxylate ester replaces the methoxy and cyano groups.
- 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS 72600-67-0): Replaces the methoxy and cyano groups with fluorine.
2.2 Analogues with Methoxy Substituents
- (5-Chloro-2-methoxypyridin-3-yl)methanol (CAS 351410-46-3): Contains a methoxy group at position 2 and a hydroxymethyl (-CH₂OH) group at position 3. The hydroxyl group increases hydrophilicity, contrasting with the target compound’s cyano group, which likely improves metabolic stability and membrane permeability .
- Boscalid (2-Chloro-N-(4-chloro-biphenyl-2-yl)nicotinamide): While lacking a pyridyl substituent, Boscalid’s nicotinamide moiety shares functional similarities with the cyano group in electronic properties.
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Substituents (Positions) | Molecular Weight | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 2-OCH₃, 3-CN, 5-(3-Cl-5-CF₃-pyridyl) | ~350.7* | ~3.2 | Cyano, Methoxy, CF₃, Cl |
| Fluazinam | 3-Cl-5-CF₃-pyridyl, 2,6-NO₂ | 465.1 | 4.1 | Nitro, CF₃, Cl |
| Methyl 3-chloro-5-CF₃-pyridine-2-carboxylate | 2-COOCH₃, 3-Cl, 5-CF₃ | 255.6 | 2.8 | Ester, Cl, CF₃ |
| 2-Chloro-3-fluoro-5-CF₃-pyridine | 2-Cl, 3-F, 5-CF₃ | 215.5 | 2.5 | F, Cl, CF₃ |
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can leverage nucleophilic aromatic substitution (NAS) at the chloro-substituted pyridine ring (position 5) and coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl-pyridyl group. For example, substituting chlorine with cyano groups requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to activate the ring . Cyanide sources like CuCN or KCN are effective. Yield optimization may require inert atmospheres (N₂/Ar) to prevent side reactions with moisture-sensitive intermediates.
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer : Combine orthogonal methods:
- ¹H/¹³C NMR : Assign signals by comparing with analogous pyridine derivatives (e.g., 2-methoxy-3-cyanopyridine substructure ). The trifluoromethyl group at position 5 splits signals due to coupling (³J₃,₅ ~2–3 Hz).
- X-ray crystallography : Resolves steric effects from the bulky 3-chloro-5-trifluoromethyl-2-pyridyl group. Preferential crystallization in chloroform/hexane mixtures enhances crystal quality .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₄H₉ClF₃N₃O) and isotopic patterns for Cl/F .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported reactivity of the cyano and methoxy groups under basic conditions?
- Methodological Answer :
- Controlled hydrolysis studies : React the compound with aqueous NaOH (0.1–1 M) at 25–60°C. Monitor via IR for loss of CN stretch (~2200 cm⁻¹) and LC-MS for methoxy cleavage products. Compare kinetics to isolate competing pathways (e.g., methoxy dealkylation vs. cyano hydrolysis) .
- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies for substituent reactions. For example, the electron-withdrawing cyano group may stabilize transition states for methoxy displacement .
Q. How can regioselective functionalization of the pyridine core be achieved for targeted biological applications?
- Methodological Answer :
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the 3-cyano group, enabling electrophilic quenching at position 4. This avoids steric hindrance from the 5-substituted trifluoromethyl-pyridyl group .
- Cross-coupling : Employ Buchwald-Hartwig amination at position 2 (methoxy displacement) with Pd(OAc)₂/XPhos catalysts. Screen ligands (e.g., SPhos vs. RuPhos) to improve turnover in trifluoromethyl-containing systems .
Q. What strategies mitigate discrepancies in biological activity data across in vitro vs. in vivo studies?
- Methodological Answer :
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify degradation pathways (e.g., CYP450-mediated oxidation of the methoxy group). Use LC-MS/MS to quantify metabolites .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy or replacing cyano with nitro) to correlate activity with lipophilicity (logP) and plasma protein binding .
Methodological Challenges and Solutions
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to buffers (pH 1–13) at 40–80°C for 24–72 hours. Analyze degradation products via UPLC-PDA-ELSD to track hydrolytic cleavage (e.g., methoxy → hydroxy conversion) .
- Arrhenius modeling : Calculate activation energy (Eₐ) for degradation at elevated temperatures (50–80°C) to predict shelf-life at 25°C .
Q. What computational tools predict interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). The trifluoromethyl-pyridyl group may occupy hydrophobic pockets, while the cyano group forms hydrogen bonds .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD of the ligand-protein complex to identify critical residues for mutagenesis studies .
Data Interpretation and Conflict Resolution
Q. How to reconcile conflicting NMR data for the trifluoromethyl group’s electronic effects?
- Methodological Answer :
- Variable temperature NMR : Acquire spectra at 25°C and −40°C to slow conformational exchange. The trifluoromethyl group’s -I effect deshields adjacent protons (e.g., H-4 and H-6), splitting signals into distinct multiplets .
- DFT-calculated chemical shifts : Compare experimental ¹³C shifts with B3LYP/6-311+G(2d,p)-derived values to validate assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
